molecular formula C13H23NO3 B2640807 Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1099570-32-7

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2640807
CAS RN: 1099570-32-7
M. Wt: 241.331
InChI Key: KSFSPONBBCBZQT-UHFFFAOYSA-N
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Description

“Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a bicyclic structure known as azabicyclo[2.2.2]octane, which is a type of nitrogen-containing bicyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, alkyl orthoesters have been used as valuable substrates in various organic transformations . Also, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the azabicyclo[2.2.2]octane moiety. The local conformation of the piperidine ring on the azabicyclo[2.2.2]octane moiety is fixed in the boat form .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, copper-catalyzed C-C coupling reactions have been highlighted as significant advancements in the field of organic chemistry .

Scientific Research Applications

Organocatalysis and Bicyclo[2.2.1]heptane-1-carboxylates

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been achieved using organocatalysis. This method allows rapid access to a diverse range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . These compounds serve as privileged structures embedded in various bioactive natural products and drug candidates. Notably, the scaffold provides a basis for asymmetric synthesis and catalysis.

Structural Motifs and SAR Exploration

Bicyclo[2.2.1]heptane-1-carboxylates, due to their unique architecture, are gaining popularity as structural motifs and scaffolds for exploring structure-activity relationships (SAR). Researchers have used them to design bioisosteres and study molecular interactions . These compounds offer exciting possibilities for drug discovery and optimization.

Functionalization via 1,3-Chelation

Recent investigations have revealed that metal t-butoxides exhibit unusual nucleophilic behavior during transesterification reactions. The formation of a tetrahedral intermediate and 1,3-chelation play crucial roles in this process. Tert-butyl 3-oxo-oxa-azabicyclo[2.2.2]octane-2-carboxylate serves as an interesting substrate for such studies .

Chiral Auxiliary and Ligand Development

The bicyclo[2.2.1]heptane scaffold has inspired the development of chiral auxiliaries and ligands. Bornanesultam, dibenzyldiene, and diphonane are effective in transition-metal catalysis. These compounds contribute to enantioselective approaches for synthesizing related biologically significant molecules .

Crystallography and Molecular Structure

Single-crystal X-ray diffraction studies have been performed on tert-butyl 3-oxo-oxa-azabicyclo[2.2.2]octane-2-carboxylate. These investigations provide insights into its three-dimensional arrangement and bonding patterns .

Drug Candidates and Beyond

Beyond its role in synthetic chemistry, bicyclo[2.2.1]heptane-1-carboxylates are found in drug candidates like LMV-6015 and AMG 221. Exploring their pharmacological properties and potential therapeutic applications remains an exciting avenue for future research.

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFSPONBBCBZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

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